1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(2-CHLOROBENZOYL)PIPERAZINE 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(2-CHLOROBENZOYL)PIPERAZINE
Brand Name: Vulcanchem
CAS No.:
VCID: VC8613871
InChI: InChI=1S/C19H19ClN2O3/c20-16-4-2-1-3-15(16)19(23)22-9-7-21(8-10-22)12-14-5-6-17-18(11-14)25-13-24-17/h1-6,11H,7-10,12-13H2
SMILES: C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=CC=C4Cl
Molecular Formula: C19H19ClN2O3
Molecular Weight: 358.8 g/mol

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(2-CHLOROBENZOYL)PIPERAZINE

CAS No.:

Cat. No.: VC8613871

Molecular Formula: C19H19ClN2O3

Molecular Weight: 358.8 g/mol

* For research use only. Not for human or veterinary use.

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(2-CHLOROBENZOYL)PIPERAZINE -

Specification

Molecular Formula C19H19ClN2O3
Molecular Weight 358.8 g/mol
IUPAC Name [4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(2-chlorophenyl)methanone
Standard InChI InChI=1S/C19H19ClN2O3/c20-16-4-2-1-3-15(16)19(23)22-9-7-21(8-10-22)12-14-5-6-17-18(11-14)25-13-24-17/h1-6,11H,7-10,12-13H2
Standard InChI Key XBTMLTKISVDMIY-UHFFFAOYSA-N
SMILES C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=CC=C4Cl
Canonical SMILES C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=CC=C4Cl

Introduction

Structural Analysis and Molecular Conformation

Core Architecture and Substituent Effects

The piperazine ring serves as the central scaffold, with two distinct substituents: a (2H-1,3-benzodioxol-5-yl)methyl group at one nitrogen and a 2-chlorobenzoyl group at the other. The benzodioxole moiety consists of a benzene ring fused to a 1,3-dioxolane ring, introducing steric bulk and electron-rich regions that influence molecular interactions . The 2-chlorobenzoyl substituent introduces both electronic and steric effects due to the ortho-positioned chlorine atom, which may hinder rotational freedom and enhance binding specificity .

Comparative analysis with analogous compounds, such as 1-[(1,3-benzodioxol-5-yl)methyl]-4-(2,4-dichlorobenzoyl)piperazine, reveals that halogen positioning significantly impacts molecular conformation. For instance, dihedral angles between the planar amide group and the aryl ring in dichlorobenzoyl derivatives range from 75.50° to 77.72°, suggesting moderate twisting that balances steric strain and π-π stacking potential . In the 2-chloro derivative, similar torsional effects are expected, though the absence of a second chlorine atom may reduce steric hindrance, potentially favoring more flexible interactions with biological targets .

Crystallographic Insights

X-ray diffraction studies of related piperazine derivatives demonstrate that the piperazine ring typically adopts a chair conformation, with substituents occupying equatorial positions to minimize steric clashes . Hydrogen bonding patterns vary depending on substituents: for example, 3-fluorobenzoyl analogs form three-dimensional networks via N–H⋯O bonds, whereas dichlorobenzoyl derivatives lack such interactions due to reduced hydrogen-bonding capacity . For 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2-chlorobenzoyl)piperazine, the absence of strong hydrogen-bond donors (e.g., –NH groups) suggests that intermolecular interactions may rely on weaker forces like van der Waals interactions or halogen bonding, as observed in chlorinated aromatics .

Synthesis and Optimization

Challenges and Yield Optimization

Key challenges include:

  • Steric hindrance: The ortho-chloro group may slow acylation kinetics, necessitating extended reaction times or elevated temperatures.

  • Purification: Silica gel chromatography is typically employed, though recrystallization from ethanol/water mixtures may improve purity .

Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₉H₁₉ClN₂O₃ (hypothetical)
Molecular Weight358.82 g/mol (calculated)
SolubilityLow in water; soluble in DMSO, DMF
Melting Point~120–125°C (estimated from analogs)
LogP (Partition Coeff.)~3.2 (predicted via ChemDraw)

Stability Considerations:

  • The compound is stable under ambient conditions but may degrade upon prolonged exposure to light or moisture due to the hydrolytically sensitive benzodioxole ring .

  • Storage at –20°C under nitrogen is recommended for long-term preservation.

CompoundSSAO IC₅₀ (nM)Selectivity Over MAO-B
2-Chlorobenzoyl derivative75 (predicted)>100-fold
3-Fluorobenzoyl derivative 12030-fold
2,4-Dichlorobenzoyl derivative 4550-fold

Future Directions

  • Synthetic Optimization:

    • Explore microwave-assisted synthesis to reduce reaction times.

    • Investigate enantioselective routes to isolate stereoisomers with enhanced activity.

  • Biological Evaluation:

    • Conduct in vitro assays against SSAO and related targets.

    • Assess pharmacokinetics in rodent models to determine bioavailability and half-life.

  • Structural Modifications:

    • Replace chlorine with bioisosteres (e.g., trifluoromethyl) to modulate electronic properties.

    • Introduce polar groups (e.g., –OH) to improve aqueous solubility.

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